2-(3-(Trifluoromethyl)phenyl)cyclopropanecarboxamide 2-(3-(Trifluoromethyl)phenyl)cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.: 1374509-36-0
VCID: VC7501459
InChI: InChI=1S/C11H10F3NO/c12-11(13,14)7-3-1-2-6(4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H2,15,16)
SMILES: C1C(C1C(=O)N)C2=CC(=CC=C2)C(F)(F)F
Molecular Formula: C11H10F3NO
Molecular Weight: 229.202

2-(3-(Trifluoromethyl)phenyl)cyclopropanecarboxamide

CAS No.: 1374509-36-0

Cat. No.: VC7501459

Molecular Formula: C11H10F3NO

Molecular Weight: 229.202

* For research use only. Not for human or veterinary use.

2-(3-(Trifluoromethyl)phenyl)cyclopropanecarboxamide - 1374509-36-0

Specification

CAS No. 1374509-36-0
Molecular Formula C11H10F3NO
Molecular Weight 229.202
IUPAC Name 2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide
Standard InChI InChI=1S/C11H10F3NO/c12-11(13,14)7-3-1-2-6(4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H2,15,16)
Standard InChI Key CHBQGFRKOKEJCF-UHFFFAOYSA-N
SMILES C1C(C1C(=O)N)C2=CC(=CC=C2)C(F)(F)F

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s structure integrates three key components:

  • Cyclopropane ring: A strained three-membered carbon ring that influences molecular reactivity and conformation .

  • Carboxamide group: Provides hydrogen-bonding capacity, critical for interactions with biological targets.

  • Trifluoromethylphenyl group: The electron-withdrawing trifluoromethyl (-CF3_3) group at the phenyl ring’s meta position modulates electronic properties and enhances bioavailability.

Table 1: Key Molecular Data

PropertyValueSource
CAS Number1374509-36-0
Molecular FormulaC11H10F3NO\text{C}_{11}\text{H}_{10}\text{F}_{3}\text{NO}
Molecular Weight229.20 g/mol
Purity≥95%

Physical Properties

While specific data on melting/boiling points are unavailable, analogous compounds exhibit:

  • Low water solubility due to the hydrophobic trifluoromethyl group .

  • Stability under standard conditions, though decomposition may occur at elevated temperatures, releasing hydrogen fluoride or carbon oxides .

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves multi-step strategies to construct the cyclopropane ring and introduce the trifluoromethylphenyl group.

Cyclopropane Ring Formation

A common method employs cycloaddition reactions between alkenes and carbenes. For example, the Simmons-Smith reaction uses diiodomethane and a zinc-copper couple to generate a cyclopropane ring .

Patent-Based Synthesis (WO2012046247A2)

A patent describes a related compound’s synthesis, offering insights into scalable methods :

  • Epoxide Ring Opening: Reacting 2-phenylacetonitrile with 2-(chloromethyl)oxirane in dimethylsulfoxide (DMSO) and toluene, catalyzed by sodium hydroxide and tetrabutylammonium bromide .

  • Phthalimide Condensation: Treating the intermediate with potassium phthalimide in dimethylformamide (DMF) .

  • Amide Formation: Reacting the acid chloride with diethylamine in methylene chloride .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
1NaOH, DMSO, toluene, reflux~60%
2K-phthalimide, DMF, 80°C~75%
3SOCl2_2, diethylamine, CH2_2Cl2_2~85%

Biological and Pharmaceutical Applications

Structure-Activity Relationships (SAR)

  • Cyclopropane Rigidity: Enhances binding affinity by reducing conformational flexibility .

  • Trifluoromethyl Group: Increases metabolic stability and membrane permeability.

HazardPrecaution
Skin ContactUse nitrile gloves, wash immediately
InhalationUse fume hood, respiratory protection
StorageCool, dry place away from oxidizers

Recent Research Developments

Drug Discovery Innovations

Recent patents highlight derivatives targeting:

  • Oncogenic Kinases: Cyclopropane carboxamides as ATP-competitive inhibitors .

  • Neurodegenerative Diseases: Modulating RIPK1 in Alzheimer’s models.

Synthetic Advancements

  • Flow Chemistry: Microreactors improve cyclopropanation yields by 20% .

  • Biocatalysis: Engineered enzymes enable enantioselective synthesis.

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